Thianaphthene

Beschreibung

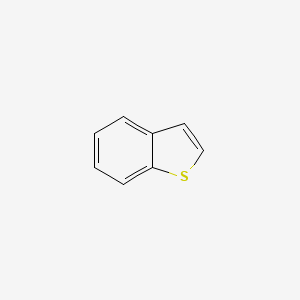

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEHBMOGCRZNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30281-16-4 | |

| Record name | Benzo[b]thiophene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30281-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2052736 | |

| Record name | Benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor like naphthalene; mp = 32 deg C; [Merck Index] White crystals with an unpleasant odor; mp =28-32 deg C; [Alfa Aesar MSDS] | |

| Record name | Benzothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.99 [mmHg] | |

| Record name | Benzothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-15-8 | |

| Record name | Benzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]thiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[b]thiophene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIANAPHTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/073790YQ2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Thianaphthene: Advanced Academic Research Perspectives

Nomenclature and Structural Variants

Thianaphthene is the common name for the chemical compound with the molecular formula C₈H₆S. Its systematic IUPAC name is 1-benzothiophene nih.govwikipedia.orgnih.gov. The structure consists of a benzene (B151609) ring fused with a thiophene (B33073) ring. This fusion can occur in different ways, leading to structural isomers.

Benzothiophene (B83047) Isomers and Related Fused Heterocycles

The fusion of a benzene ring and a thiophene ring can result in two primary isomers of benzothiophene:

Benzo[b]thiophene (1-Benzothiophene): This is the most common and stable isomer, where the benzene ring is fused to the [b] side of the thiophene ring. This compound is a synonym for benzo[b]thiophene nih.govwikipedia.orgebi.ac.uk.

Benzo[c]thiophene (2-Benzothiophene): In this isomer, the benzene ring is fused across positions 3 and 4 of the thiophene ring. This isomer is less stable and encountered less frequently than benzo[b]thiophene ebi.ac.uknih.govwikipedia.org.

The fusion of thiophene with other ring systems leads to a variety of related fused heterocycles. For instance, the fusion of two benzene rings with a thiophene ring yields dibenzothiophene (B1670422) or naphthothiophene. Fusion of a pair of thiophene rings results in isomers of thienothiophene wikipedia.orgrroij.com. These fused systems exhibit distinct chemical and physical properties influenced by the arrangement and nature of the fused rings.

Substituted this compound Derivatives

The core this compound scaffold serves as a versatile building block for the synthesis of a wide array of substituted derivatives. Substitution can occur at various positions on either the benzene or the thiophene ring, leading to compounds with modified electronic, steric, and biological properties. Research on substituted this compound derivatives is extensive, exploring their potential in diverse fields.

For example, studies have investigated the effects of substituted thiophene and benzothiophene derivatives on biological targets such as peroxisome proliferator-activated receptor gamma (PPARγ) nih.govtandfonline.com. Research has shown that the position and nature of substituents significantly influence the activity of these compounds. Specifically, the presence of a carbonyl group at the C2 position and the polarity and bulk of nearby substituents have been identified as important factors for transactivating PPARγ tandfonline.com.

Another area of research involves the synthesis and evaluation of substituted benzothiophene carboxanilides and quinolones for their antiproliferative activity researchgate.netnih.gov. 2-Imidazolinyl-substituted derivatives have shown prominent activity in these studies researchgate.netnih.gov. Furthermore, novel benzothiophene derivatives have been explored as inhibitors of protein kinases like DYRK1A and DYRK1B, highlighting the scaffold's relevance in targeted therapy research nih.gov. The synthesis of substituted benzothiophene derivatives often involves various synthetic methodologies, including reactions starting from compounds like 2,4-difluorobenzonitrile (B34149) and methyl thioglycolate globalresearchonline.net.

Research findings on substituted this compound derivatives demonstrate the structure-activity relationships within this class of compounds. For instance, in studies on 4,5,6,7-tetrahydro-benzothiophene derivatives as modulators of Retinoic acid receptor-related orphan receptor γt (RORγt), the position of substitution and the length of linkers connecting substituents to the core scaffold were found to be important determinants of activity nih.gov.

Table 1: Examples of Substituted this compound Derivatives in Research

| Compound Class | Research Focus | Key Findings |

| Substituted Thiophene and Benzothiophene Derivatives | Effects on PPARγ expression and glucose metabolism | Specific derivatives transactivate PPARγ; carbonyl group at C2 and substituent properties are important. tandfonline.com |

| Benzothiophene Carboxanilides and Quinolones | Antiproliferative activity | 2-Imidazolinyl-substituted derivatives show prominent activity. researchgate.netnih.gov |

| Benzothiophene Derivatives | Inhibition of DYRK1A and DYRK1B kinases | Identification of potent and selective inhibitors based on the benzothiophene scaffold. nih.gov |

| 4,5,6,7-Tetrahydro-benzothiophene Derivatives | Modulation of RORγt | Substitution position and linker length influence activity. nih.gov |

| Benzothiophene Substituted Coumarins, Pyrimidines, and Pyrazoles | Antimicrobial activity | Some synthesized compounds exhibit antibacterial and antifungal activities. globalresearchonline.net |

| 6-Amino-1-benzothiophene 1,1-dioxide derivatives | STAT3 inhibition, antimitotic, and senotherapeutic activities | Specific derivatives show promising activity and favorable properties for BBB penetration. acs.org |

Historical Context of this compound Research

The discovery of thiophene, the five-membered sulfur-containing heterocycle present in this compound, occurred in 1882 when Viktor Meyer identified it as a contaminant in benzene wikipedia.orgrroij.com. Thiophene was found to be responsible for a color reaction with isatin (B1672199) and sulfuric acid, which had previously been attributed to benzene itself wikipedia.orgrroij.com.

While the precise date of the first isolation or synthesis of this compound (benzo[b]thiophene) is not explicitly detailed in the immediate search results, the discovery of benzothiophene is generally dated back to the early 20th century numberanalytics.com. Early synthesis methods involved the reaction of thiophene with benzene derivatives numberanalytics.com. For example, catalytic synthesis from styrene (B11656) and hydrogen sulfide (B99878) was reported in 1947, and from ethyl benzene and hydrogen sulfide in 1948 drugfuture.com.

This compound occurs naturally in petroleum-related deposits such as lignite (B1179625) tar wikipedia.orgdrugfuture.com. Its presence, along with that of other thiophenic compounds like dibenzothiophene, in oil and coal necessitates removal through processes like hydrodesulfurization (HDS) wikipedia.orgrroij.com.

Historically, this compound has been recognized for its structural similarity to naphthalene (B1677914) wikipedia.orgdrugfuture.com. Early research likely focused on its physical and chemical properties, comparing them to its carbocyclic analog. The volatility with steam and solubility in organic solvents were noted properties drugfuture.com.

Over time, research into this compound expanded beyond its basic characterization and occurrence to explore its potential applications. Its use in the manufacture of pharmaceuticals and dyes like thioindigo (B1682309) has been documented wikipedia.orgdrugfuture.com. The recognition of the thiophene ring as a bioisostere for a benzene ring in biologically active compounds further spurred interest in this compound and its derivatives in medicinal chemistry wikipedia.orgrroij.comresearchgate.net.

The historical trajectory of this compound research reflects a progression from initial discovery and characterization to the exploration of its reactivity, synthesis methods, and ultimately, its application as a core structure in the design of molecules with desired properties, particularly in the pharmaceutical and materials science fields numberanalytics.com.

Table 2: Historical Milestones and Context

| Event | Approximate Timeframe | Significance | Source(s) |

| Discovery of Thiophene | 1882 | Identification of the core heterocyclic unit present in this compound. | wikipedia.orgrroij.com |

| Discovery of Benzothiophene | Early 20th Century | Initial identification and synthesis of the fused ring system. | numberanalytics.com |

| Catalytic Synthesis from Styrene/Ethyl Benzene | 1947-1948 | Development of specific synthetic routes for this compound. | drugfuture.com |

| Occurrence in Lignite Tar | Documented | Recognition of its natural presence in fossil fuels. | wikipedia.orgdrugfuture.com |

| Use in Pharmaceuticals and Dyes | Documented | Early applications highlighting its industrial relevance. | wikipedia.orgdrugfuture.com |

| Recognition as Benzene Bioisostere | Evolving | Increased interest in medicinal chemistry due to structural and electronic similarities. | wikipedia.orgrroij.comresearchgate.net |

Advanced Synthetic Methodologies for Thianaphthene and Its Derivatives

Catalytic Synthesis Approaches

Catalytic methods offer powerful and efficient pathways to construct the thianaphthene core, often providing advantages in terms of yield, selectivity, and milder reaction conditions compared to classical methods. These approaches can be broadly categorized into vapor-phase reactions at high temperatures and transition-metal-catalyzed reactions in the liquid phase.

High-temperature, vapor-phase reactions using heterogeneous catalysts represent an early and important industrial method for synthesizing this compound from simple hydrocarbon feedstocks and a sulfur source, typically hydrogen sulfide (B99878). researchgate.netcrossref.org

The catalytic synthesis of this compound from styrene (B11656) and hydrogen sulfide is a classic example of vapor-phase heterocyclization. In this process, a mixture of styrene vapor and hydrogen sulfide is passed over a solid catalyst at elevated temperatures. The reaction proceeds via the addition of hydrogen sulfide to the styrene double bond, followed by cyclization and dehydrogenation to form the aromatic this compound ring.

Reaction Scheme: Styrene + Hydrogen Sulfide → this compound + Hydrogen

Research has shown that various catalysts are effective for this transformation, with yields being highly dependent on the reaction temperature and the specific catalyst used.

| Catalyst | Temperature (°C) | This compound Yield (%) | Reference |

|---|---|---|---|

| Alumina-Chromia | 600-650 | ~60 | |

| Silica-Alumina | 550-600 | Moderate | researchgate.net |

| Mixed Metal Sulfides | 500-700 | Variable | researchgate.net |

An alternative and often more direct route involves the reaction of ethylbenzene (B125841) with hydrogen sulfide over a dehydrogenation/cyclization catalyst. This method combines dehydrogenation of ethylbenzene to styrene as an intermediate step, which then reacts with hydrogen sulfide on the catalyst surface to form this compound. This single-pass process is highly efficient.

Reaction Scheme: Ethylbenzene + Hydrogen Sulfide → this compound + 2 H₂

The process is typically carried out at temperatures ranging from 600°C to 700°C. The choice of catalyst is crucial for promoting both the dehydrogenation of the ethyl group and the subsequent sulfuration and cyclization.

| Catalyst System | Optimal Temperature (°C) | Key Features | Reference |

|---|---|---|---|

| Chromia-Alumina | ~630 | Promotes both dehydrogenation and cyclization. | |

| Iron(III) oxide on Alumina (B75360) | 600-650 | Effective for dehydrogenation. | researchgate.net |

The catalysts employed in these high-temperature syntheses are typically robust, solid materials capable of withstanding harsh reaction conditions. researchgate.net Common catalyst systems are based on mixed metal oxides, often containing chromium, molybdenum, or iron, supported on high-surface-area materials like alumina or silica-alumina. researchgate.net These catalysts facilitate both dehydrogenation and C-S bond formation.

Over time, catalyst activity can decrease due to coking, where carbonaceous deposits accumulate on the catalyst surface, blocking active sites. Catalyst regeneration is therefore a critical part of the industrial process. This is typically achieved by controlled, high-temperature oxidation. The catalyst bed is taken offline and treated with a stream of air or a mixture of air and inert gas to burn off the carbon deposits, restoring the catalyst's activity for subsequent reaction cycles.

In recent decades, transition-metal catalysis has emerged as a versatile and powerful tool for the synthesis of complex organic molecules, including this compound derivatives. mdpi.comresearchgate.net These methods often operate under milder conditions and allow for the introduction of a wide range of functional groups, which is a significant advantage over vapor-phase methods. kfupm.edu.sa Palladium-catalyzed reactions, in particular, have been extensively developed. organic-chemistry.org

A cutting-edge strategy for forming the this compound skeleton is through intramolecular palladium-catalyzed oxidative C-H functionalization and arylthiolation. This approach involves the direct coupling of a C-H bond on an aromatic ring with a sulfur atom, typically from a thioether or thiol precursor, to form the C-S bond necessary for the thiophene (B33073) ring. researchgate.net

The general mechanism involves a palladium catalyst that activates a C-H bond of an aryl group. This is followed by coordination of the sulfur atom and subsequent reductive elimination to form the C-S bond and close the ring. An oxidant is required to regenerate the active Pd(II) or Pd(III) catalyst from the Pd(0) species formed after the reductive elimination step.

General Reaction Scheme: Aryl Thioether Derivative --(Pd Catalyst, Oxidant)--> this compound Derivative

This methodology allows for the synthesis of highly substituted thianaphthenes from appropriately designed starting materials. The choice of catalyst, oxidant, and ligands is critical for achieving high efficiency and selectivity.

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Facilitates C-H activation and C-S bond formation. | mdpi.comresearchgate.net |

| Oxidant | AgNO₃, AgOAc, Cu(OAc)₂ | Regenerates the active palladium catalyst. | researchgate.net |

| Ligand/Additive | Pivalic Acid (PivOH), Phosphine Ligands | Can accelerate the reaction and improve selectivity. | researchgate.netrsc.org |

This synthetic strategy represents a significant advance, enabling the construction of complex this compound cores in a single step via C-H activation, thereby avoiding the need for pre-functionalized starting materials like organohalides. nih.govrsc.org

Electrochemical Methods for this compound Motif Construction

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, using electrical current to drive reactions and often avoiding harsh reagents. nih.gov While direct electrochemical synthesis of the this compound core is an emerging area, related electrochemical strategies for forming key structural motifs are well-documented.

One relevant approach is the electrochemical Friedel-Crafts alkylation. nih.gov This method can proceed under mild conditions without the need for strong Lewis or Brønsted acid catalysts, which are typically required in conventional Friedel-Crafts reactions. The process involves the electrochemical generation of a carbocation intermediate, which then undergoes intramolecular cyclization. nih.gov This principle can be conceptually applied to the ring-closure step in certain this compound syntheses.

More recently, convergent paired electrolysis has been developed for alkyl radical cross-coupling. acs.orgacs.org This transition-metal-free strategy involves the anodic generation of radicals that activate alkyl iodides, while a coupling partner is reduced at the cathode. acs.orgacs.org The selective radical-radical anion coupling that follows can be used to form C(sp³)–C(sp²) bonds, a key step in constructing substituted thianaphthenes. acs.orgacs.org

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free avenue for the synthesis of chiral and complex molecules. In the context of thiophene-containing structures, organocatalytic domino reactions have been pivotal in synthesizing substituted tetrahydrothiophenes. researchgate.net These one-pot, multi-step approaches are highly efficient and environmentally benign. researchgate.net

Aminocatalysis, often employing secondary amines like proline derivatives, is a common strategy. For example, a thia-Michael/aldol domino reaction between a 2-mercapto-1-phenylethanone (B1610362) and an α,β-unsaturated aldehyde can yield highly substituted tetrahydrothiophenes. researchgate.net The reaction pathway and final product can be influenced by the choice of an acid or base additive. researchgate.net

While direct organocatalytic construction of the aromatic this compound ring is less common, these methods are highly valuable for preparing complex, saturated sulfur-containing heterocyclic scaffolds which can be precursors to this compound derivatives through subsequent aromatization steps.

Gewald Reaction for Thiophene Derivatives

The Gewald reaction is a classic and highly versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The resulting 2-aminothiophenes are crucial intermediates for the synthesis of fused heterocyclic systems, including thieno[3,2-d]pyrimidines, which are structurally related to functionalized thianaphthenes. researchgate.net

The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org The mild reaction conditions and the availability of diverse starting materials contribute to the broad utility of this reaction. researchgate.net Microwave irradiation has been shown to improve reaction times and yields. wikipedia.org

Table 3: Scope of the Gewald Reaction

| Carbonyl Compound | α-Cyanoester | Base | Product Structure | Yield Range (%) |

|---|---|---|---|---|

| Cyclohexanone | Ethyl cyanoacetate | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 70-85 |

| Acetone | Malononitrile | Triethylamine | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 60-75 |

| Acetophenone | Ethyl cyanoacetate | Diethylamine | 2-Amino-4-methyl-5-phenylthiophene-3-carboxylate | 55-70 |

Yields are typical and can vary based on specific reaction conditions. arkat-usa.org

Cyclization and Ring-Formation Strategies

Intramolecular Friedel-Crafts Alkylation Analogues

Intramolecular Friedel-Crafts reactions are fundamental for constructing cyclic and polycyclic aromatic systems. masterorganicchemistry.comnih.gov In the synthesis of this compound, analogues of this reaction are employed to form the fused thiophene ring onto a benzene (B151609) core. This typically involves the acid-catalyzed cyclization of a precursor molecule containing a phenyl ring and a sulfur-containing side chain capable of generating an electrophile.

The success of these cyclizations often depends on the ring size being formed, with the formation of six-membered rings generally being more favorable than five-membered rings. masterorganicchemistry.com The choice of catalyst, which can range from strong Lewis acids like AlCl₃ to Brønsted acids like polyphosphoric acid or trifluoroacetic acid, is crucial for promoting the reaction while minimizing side reactions. masterorganicchemistry.comd-nb.info

For example, a (phenylthio)acetic acid derivative can be converted to an acyl chloride, which then undergoes intramolecular Friedel-Crafts acylation to form a thianaphthenone intermediate. Subsequent reduction of the ketone and dehydration can lead to the fully aromatic this compound. Alternatively, a substrate with a leaving group on the side chain can undergo intramolecular Friedel-Crafts alkylation directly to form the heterocyclic ring. masterorganicchemistry.com

Wittig Reaction-Mediated Benzothiophene (B83047) Synthesis

The Wittig reaction is a powerful tool in organic synthesis for the formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide, known as a Wittig reagent. This reaction's utility extends to the synthesis of this compound derivatives, providing a reliable method for carbon-carbon double bond formation.

The general mechanism involves the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide. The ylide itself is typically prepared from a phosphonium salt, which is formed by the reaction of triphenylphosphine (B44618) with an alkyl halide. A strong base is then used to deprotonate the carbon adjacent to the phosphorus, yielding the nucleophilic ylide.

In the context of benzothiophene synthesis, a key step can involve an intramolecular Wittig reaction. For instance, (2-iodobenzyl)triphenylphosphonium bromide can react with thiocarboxylic acids in the presence of a copper(I) iodide catalyst and a base to yield benzo[b]thiophenes. This process proceeds through a sequential Ullmann-type C-S bond coupling followed by the Wittig reaction.

Table 1: Key Components in Wittig Reaction for Benzothiophene Synthesis

| Component | Role | Example |

|---|---|---|

| Aldehyde/Ketone | Electrophilic carbonyl source | A substituted o-thio-benzaldehyde |

| Phosphonium Ylide | Nucleophilic carbon source | Generated from (2-iodobenzyl)triphenylphosphonium bromide |

| Base | Deprotonation of phosphonium salt | n-Butyllithium (n-BuLi), Sodium amide (NaNH2) |

The reaction's driving force is the formation of the highly stable triphenylphosphine oxide. The stereochemistry of the resulting alkene is dependent on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

Aryne Reactions with Alkynyl Sulfides

A highly efficient, one-step method for the synthesis of a diverse range of benzothiophene derivatives involves the reaction of arynes with alkynyl sulfides. This approach offers excellent functional group tolerance and allows for versatile C2 functionalizations.

The reaction is typically carried out using easily accessible o-silylaryl triflates as aryne precursors, which react with various alkynyl sulfides in an intermolecular fashion. This method enables the synthesis of a wide array of 3-substituted benzothiophenes. The reaction proceeds smoothly even with bulky substituents on the alkynyl sulfide.

A plausible reaction mechanism begins with the nucleophilic addition of the sulfur atom of the alkynyl sulfide to the aryne intermediate. This is followed by a cyclization step onto the alkyne carbon, which constructs the benzothiophene skeleton. The final step involves the protonation of the resulting zwitterionic intermediate to yield the benzothiophene product.

Table 2: Examples of Synthesized Benzothiophenes via Aryne Reaction

| Aryne Precursor | Alkynyl Sulfide | Product | Yield |

|---|---|---|---|

| o-Silylaryl triflate | 4-Tolyl p-tolylethynyl sulfide | 3-(4-Tolyl)-4-chlorobenzo[b]thiophene | High |

| 3-Fluorobenzyne | Alkynyl ethyl sulfide | 3-Substituted-fluoro-benzo[b]thiophene | Good |

This methodology is not limited to simple alkyl or aryl substituents. For example, an alkynyl sulfide derived from an ethynylestradiol derivative has been successfully used to synthesize a complex benzothiophene.

Mechanistic Elucidation of Thianaphthene Reactions

Reaction Pathways and Intermediates

Understanding the specific routes and transient species involved in thianaphthene reactions is crucial for predicting products and optimizing synthetic strategies.

Electrophilic Aromatic Substitution (SEAr) is a cornerstone of aromatic chemistry, and for this compound, it proceeds through a well-established two-step mechanism. masterorganicchemistry.com The thiophene (B33073) ring is more susceptible to electrophilic attack than the benzene (B151609) ring. chemicalbook.com

The general mechanism involves:

Attack by the Aromatic Ring: The π-electron system of the this compound ring acts as a nucleophile, attacking an electrophile (E⁺). This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comyoutube.com

Formation of the Wheland Intermediate: This attack leads to the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate (also referred to as a σ-complex). wikipedia.org The stability of this intermediate is a key factor in determining the reaction's regioselectivity.

Restoration of Aromaticity: A weak base in the reaction mixture abstracts a proton from the sp³-hybridized carbon of the Wheland intermediate, restoring the aromatic system and yielding the substituted this compound product. youtube.comwikipedia.org

Research indicates that electrophilic substitution on the this compound nucleus predominantly occurs at the C3 position, and to a lesser extent at the C2 position, due to the relative stabilities of the corresponding Wheland intermediates. chemicalbook.com The positive charge in the intermediate formed by attack at C3 can be delocalized over more atoms, including the sulfur atom, rendering it more stable.

| Reaction Type | Key Intermediate | Description |

| Electrophilic Aromatic Substitution | Wheland Intermediate (σ-complex) | A resonance-stabilized carbocation formed by the attack of an electrophile on the aromatic ring. Its stability dictates the preferred site of substitution. |

| Radical-Based Reactions | Thiyl Radical / Carbon-centered Radical | Species with an unpaired electron, typically formed by initiation and propagated in a chain reaction. |

| Organometallic Reaction | Thiaferranaphthalene Ligand | A complex formed via C-S bond cleavage and insertion of an iron carbonyl moiety into the thiophene ring of this compound. |

Radical reactions offer alternative pathways for the functionalization of this compound, often proceeding via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org These reactions are typically initiated by the decomposition of a radical initiator, such as 2,2′-azobis(isobutyronitrile) (AIBN), upon heating. nih.govuchicago.edu

A common radical process involves the following steps:

Initiation: The initiator (e.g., AIBN) decomposes to form radicals. These radicals can then abstract a hydrogen atom from a reagent like tributyltin hydride (Bu₃SnH) to generate a tributyltin radical (Bu₃Sn•), which acts as the chain-propagating species. libretexts.org

Propagation: The propagating radical can react with a this compound derivative. For instance, a thiyl radical (RS•) can add to an unsaturated bond, initiating a cyclization cascade. nih.gov Alternatively, a tin radical can abstract an atom (e.g., a halogen) from a substituted this compound to generate a thianaphthenyl radical, which then undergoes further reaction.

Termination: Two radical species combine to form a stable, non-radical product, terminating the chain reaction. libretexts.org

Theoretical and experimental studies have shown that the site-selectivity of radical reactions on complex diradicaloid difluorenoheteroles, including thiophene-fused systems, is governed by a balance between spin density and steric hindrance. nih.gov

This compound can react with iron carbonyl complexes, such as triiron dodecacarbonyl (Fe₃(CO)₁₂), leading to the cleavage of a carbon-sulfur bond and the insertion of an iron moiety. This process results in the formation of a unique organometallic compound containing a thiaferranaphthalene ligand. rsc.org

Density functional theory studies have elucidated this pathway, showing that the reaction of this compound with Fe₃(CO)₁₂ yields a (C₈H₆S)Fe₂(CO)₆ complex. rsc.org In this structure, an iron carbonyl group inserts into the thiophene ring. This resulting thiaferranaphthalene ligand structure is the lowest energy isomer, indicating its thermodynamic favorability. The benzene portion of the this compound molecule is not directly involved in the bonding to the iron centers in this primary complex. rsc.org

Regioselectivity and Stereoselectivity Studies

Controlling the orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of substituents is a central challenge in the synthesis of this compound derivatives.

Regioselectivity in chemical reactions is the preference for bond-making or breaking at one position over other possible positions. wikipedia.org In the electrophilic substitution of this compound, site selectivity is primarily governed by a combination of electronic and steric factors that influence the stability of the transition states and intermediates. acs.orgnih.gov

Electronic Factors: The distribution of electron density in the this compound ring system and the ability of the heteroatom to stabilize the positive charge in the Wheland intermediate are dominant electronic factors. nih.gov As noted, electrophilic attack is favored at the C3 position of the thiophene ring because the resulting cationic intermediate is better stabilized through resonance, including participation from the sulfur atom's lone pairs. chemicalbook.com The relative stability of σ-complexes plays a predominant role in determining the outcome. researchgate.net

Steric Factors: Steric hindrance can influence the accessibility of a particular site to the incoming electrophile. nih.gov While the C3 position is electronically favored, bulky substituents already present on the molecule or a particularly large electrophile may lead to increased substitution at the less hindered C2 position or on the benzene ring. researchgate.net The control of reaction temperature and reactant proportions is often crucial for achieving high regioselectivity. researchgate.net

| Reaction | Reagents | Preferred Position of Substitution | Primary Influencing Factor |

| Halogenation | Br₂, Cl₂ | C3 | Electronic (Intermediate Stability) |

| Nitration | HNO₃/H₂SO₄ | C3 | Electronic (Intermediate Stability) |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C3 and C2 | Electronic and Steric |

| Thianthrenation | TT⁺-TFA | para to activating groups (on benzene ring) | Electronic and Steric (σ-complex stability) |

Note: Thianthrenation data pertains to general arenes but illustrates the principles of selectivity. acs.orgscispace.com

Asymmetric synthesis involves reactions that preferentially produce one enantiomer or diastereomer over others. masterorganicchemistry.comstereoelectronics.org The development of methods for the asymmetric synthesis of chiral this compound derivatives is of significant interest due to the prevalence of such scaffolds in bioactive molecules.

Strategies for achieving asymmetry include:

Use of Chiral Catalysts: Chiral Brønsted acids or transition metal complexes can create a chiral environment around the substrate, directing the reaction to favor the formation of one stereoisomer. For example, catalytic asymmetric approaches have been developed for the synthesis of related chiral tetrahydrothiophenes through the desymmetrization of oxetanes. nsf.gov

Substrate Control: A chiral center already present in the this compound starting material can direct the stereochemical outcome of subsequent reactions.

Chiral Reagents and Auxiliaries: The use of stoichiometric chiral reagents or the temporary attachment of a chiral auxiliary can induce stereoselectivity. Recent advances have demonstrated the stereoselective preparation of sulfinate esters, including thiophene and benzothiophene (B83047) derivatives, via asymmetric condensation using an organocatalyst. nih.gov

These methods enable the construction of specific stereogenic centers, which is crucial for the development of pharmacologically active compounds where biological activity is often dependent on a single stereoisomer.

Kinetic and Thermodynamic Investigations

Kinetic and thermodynamic studies are crucial for understanding the feasibility, rate, and equilibrium position of chemical reactions involving this compound (benzo[b]thiophene). These investigations provide quantitative data on reaction barriers, the stability of products relative to reactants, and how reaction conditions influence outcomes.

A key area where the kinetics of this compound reactions have been explored is in palladium-catalyzed direct arylation reactions. For instance, the direct β-arylation of benzo[b]thiophene has been studied to elucidate its mechanism. Competitive kinetic isotope effect (KIE) experiments are a powerful tool in such studies. In the reaction between benzo[b]thiophene and 4-iodotoluene, significant primary ¹³C KIEs were observed at both the C-2 and C-3 positions of the this compound ring. acs.org These KIE values indicate that the C-H bond cleavage at these positions is involved in the rate-determining step of the reaction, which is consistent with a Heck-type pathway. acs.org

| Position | Kinetic Isotope Effect (KIE) - Trial 1 | Kinetic Isotope Effect (KIE) - Trial 2 |

| C-2 | 1.015 ± 0.006 | 1.014 ± 0.005 |

| C-3 | 1.042 ± 0.006 | 1.044 ± 0.005 |

Table 1. Kinetic Isotope Effect (KIE) values for the direct β-arylation of benzo[b]thiophene, indicating C-H bond cleavage is part of the rate-determining step. acs.org

Computational Chemistry in Reaction Mechanism Studies

Computational chemistry has become an indispensable tool for the detailed elucidation of reaction mechanisms that are often difficult to probe through experimental means alone. rsc.org By modeling molecules and their interactions, researchers can map out reaction pathways, identify transient intermediates, and calculate energetic parameters that govern chemical reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and predict their reactivity. mdpi.com It is widely applied to study the mechanisms of reactions involving this compound, particularly in the field of catalysis.

For example, DFT calculations have been systematically used to explore the competitive adsorption and reaction mechanism of benzothiophene (BT) during hydrodesulfurization (HDS) on catalyst surfaces like Ni₂P. researchgate.net These studies reveal preferential adsorption sites and map out the dominant reaction pathways. researchgate.net Calculations have shown that for benzothiophene, the hydrogenation (HYD) pathway is dominant, with a crucial step being the cleavage of the C4-S bond. researchgate.net DFT is used to calculate the energy barrier for this bond scission, which is the rate-controlling step. researchgate.net

Further research has demonstrated that doping the catalyst with other metals, such as iron (Fe), can significantly lower this energy barrier, thereby enhancing the catalytic activity. This predictive capability is a major strength of DFT in designing more efficient catalysts. researchgate.net

| Catalyst Surface | Energy Barrier for C-S Bond Scission (eV) |

| Ni(I) structure | 1.28 |

| Fe-doped Ni(I) structure | 1.05 |

Table 2. DFT-calculated energy barriers for the rate-determining C-S bond scission of benzothiophene on different catalyst surfaces, showing the beneficial effect of an Fe dopant. researchgate.net

DFT calculations are also employed to understand the regioselectivity of reactions, such as in the construction of the benzo[b]thiophene core through Diels-Alder reactions. conicet.gov.ar By modeling the transition states for different possible reaction channels (e.g., endo vs. exo), the method can predict which stereoisomer will be preferentially formed. conicet.gov.ar

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, capturing movements such as vibrations, rotations, and translations. mdpi.com In the context of reaction mechanisms, MD is particularly useful for understanding the role of the solvent, conformational changes of reactants, and the transport of molecules to catalytic surfaces. uakron.edu

While DFT is excellent for mapping static energy profiles, MD simulations can explore the potential energy surface to identify stable conformations and the pathways between them. For reactions involving large molecules or complex environments, such as this compound derivatives interacting with biological systems or polymers, MD can simulate how the reactant molecule orients itself before a reaction occurs. researchgate.net For instance, MD simulations have been used to study the interaction of thiophene-based polymers with various analytes, providing information on how side chains influence binding, which is a precursor to a sensing reaction. researchgate.net In catalysis, MD can model the diffusion of this compound to an active site on a catalyst, providing a more complete picture when combined with DFT calculations of the subsequent chemical transformation. uakron.edu

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a conceptual framework within quantum chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgyoutube.com The interaction between the HOMO of one molecule and the LUMO of another is often the dominant factor in determining how a reaction proceeds. unesp.br

For this compound, FMO analysis can predict its behavior in various reactions. As an aromatic system, this compound can undergo electrophilic substitution. The locations of the highest electron density in the HOMO indicate the most nucleophilic sites, which are the most likely positions for an electrophile to attack. Conversely, the distribution of the LUMO can indicate the sites most susceptible to nucleophilic attack. Computational programs can readily calculate and visualize the HOMO and LUMO of this compound. This analysis helps rationalize observed regioselectivity in reactions and can be used to predict the reactivity of novel this compound derivatives. rsc.org For instance, in a Diels-Alder reaction where a this compound derivative might act as the diene or dienophile, the relative energies and spatial overlap of the frontier orbitals of the reactants determine whether the reaction is favorable and what the stereochemical outcome will be. nih.gov

Energy Landscapes and Transition States

The elucidation of a reaction mechanism involves mapping the potential energy surface (PES) that connects reactants to products. smu.edu A reaction pathway is a specific trajectory along this surface, and the highest point on the minimum energy path is the transition state—a transient, high-energy arrangement of atoms that cannot be isolated experimentally. youtube.com

Computational chemistry, particularly DFT, is used to locate and characterize these transition states. researchgate.net By calculating the energy of the transition state relative to the reactants, the activation energy (or energy barrier) of the reaction can be determined. This is a critical kinetic parameter that dictates the reaction rate. As discussed in the DFT section, the energy barrier for the C-S bond scission in the hydrodesulfurization of benzothiophene was calculated to be 1.28 eV on a Ni₂P catalyst. researchgate.net This value represents the energy of the transition state for the rate-limiting step. By comparing the energies of different possible transition states, the most favorable reaction pathway can be identified. For example, in copper-catalyzed reactions, DFT can be used to compare the stability of competing transition states to rationalize the observed enantioselectivity of a product. acs.org The comprehensive mapping of reactants, intermediates, transition states, and products provides a detailed energy landscape that offers a complete mechanistic picture of the chemical transformation. smu.edu

Advanced Applications of Thianaphthene Derivatives

Medicinal Chemistry and Pharmaceutical Applications

The thianaphthene core is a privileged structure in drug discovery, serving as a foundational building block for the synthesis of numerous pharmaceutical agents. chemicalbook.comallgreenchems.com Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. eprajournals.comresearchgate.net The structural rigidity and lipophilic nature of the this compound ring, combined with the ability to introduce various substituents at different positions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This versatility enables medicinal chemists to design potent and selective therapeutic agents targeting specific biological pathways. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound derivatives, SAR analyses have provided crucial insights into how different substituents and their positions on the benzo[b]thiophene core influence their therapeutic effects. nih.govnih.gov

For instance, in the development of antifungal agents, SAR studies of di(hetero)arylamine derivatives of the benzo[b]thiophene system revealed that hydroxyl groups on the aryl moiety were essential for activity. nih.gov Furthermore, the absence of an ester group at the 2-position of the this compound ring broadened the spectrum of antifungal activity in pyridine (B92270) derivatives. nih.gov

In the context of antibacterial agents, SAR analysis of certain thiophene (B33073) derivatives suggested that the introduction of specific substituent groups at position 5 of the thiophene ring enhanced antibacterial activities. nih.gov Similarly, for a series of non-cationic fatty amine-tripeptide conjugates with antimicrobial properties, the specific amino acids at the N-terminus significantly impacted the killing capacity against pathogens like Streptococcus pneumoniae. frontiersin.org

SAR is also pivotal in designing anticancer agents. Studies on thiophene-based molecules have shown that the nature and position of substitutions on the thiophene ring dictate the interaction with a wide range of cancer-specific protein targets and the subsequent inhibition of signaling pathways. nih.gov

Molecular docking and virtual screening are powerful computational tools used to predict the binding interactions between a small molecule (ligand) and a protein target (receptor). gyanvihar.orgnih.gov These techniques are instrumental in modern drug design, allowing for the rapid screening of large libraries of compounds and providing insights into the mechanism of action at a molecular level. gyanvihar.orgresearchgate.net

In the development of this compound-based therapeutics, molecular docking has been widely applied. For anti-inflammatory agents, docking studies have been used to understand the binding interactions of this compound derivatives with the active site of enzymes like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net For example, a study on novel thiophen-2-ylmethylene-based derivatives identified compounds with remarkable inhibitory effects on TNF-α production, and molecular docking was performed to understand the binding interactions with the enzyme's active site. nih.gov Another study on tetrasubstituted thiophene derivatives identified potential COX-2 inhibitors, with docking results revealing good affinity for the COX-2 binding site. researchgate.net

For anticancer applications, docking simulations have been used to evaluate the binding of this compound derivatives to various cancer-related proteins, such as the BCL-2 family of proteins, which are key regulators of apoptosis. nih.govmdpi.com Thiazole-thiophene scaffolds have been docked with breast cancer proteins (PDB ID: 2W3L), showing that the most biologically active compounds had favorable binding energies. nih.gov Similarly, newly designed thiophene-derived benzodiazepines were docked into the binding sites of the human estrogen receptor (2IOK) and EGFR receptor (4WKQ) to assess their potential as anticancer agents. scilit.comasianpubs.org

The table below summarizes representative molecular docking findings for this compound/thiophene derivatives against various biological targets.

| Compound Class | Target Protein | PDB Code | Predicted Binding Energy (kcal/mol) | Reference |

| Thiophene-derived benzodiazepines | EGFR Receptor | 4WKQ | - | scilit.comasianpubs.org |

| Thiazole-thiophene scaffolds | BCL-2 Family Protein | 2W3L | -6.3 | nih.gov |

| Tetrasubstituted thiophenes | COX-2 | 1CX2 | -9.59 | researchgate.net |

| Thiophen-2-ylmethylene derivatives | TNF-α | - | - | nih.gov |

| Thiophene-based Schiff base | Cancerous Protein | 2XAO | -7.58 | connectjournals.com |

This compound and its derivatives have emerged as a significant class of compounds in the search for novel anticancer agents. nih.govekb.eg Their mechanism of action often involves binding to a wide array of cancer-specific protein targets, thereby inhibiting critical signaling pathways involved in tumor growth and proliferation. nih.gov

Several studies have demonstrated the potent cytotoxic activity of thiophene derivatives against various cancer cell lines. For example, a series of thiophene derivatives (TPs) were evaluated for cytotoxicity in HepG2 and SMMC-7721 liver cancer cell lines, with compound TP 5 identified as a potential anticancer agent. nih.gov In another study, novel thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) showed considerable anticancer activity against the Hep3B cancer cell line. mdpi.com The cytotoxic potential of newly synthesized thiazole-bearing thiophene derivatives was investigated against the human breast cancer MCF-7 cell line, revealing promising activity for several compounds. nih.govnih.gov Furthermore, 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been explored as tubulin polymerization destabilizers to arrest tumor cell mitosis. nih.gov

The table below presents the in vitro anticancer activity of selected this compound/thiophene derivatives.

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Thiophene Carboxamide (2b) | Hep3B (Liver Cancer) | 5.46 µM | mdpi.com |

| Thiophene Carboxamide (2e) | Hep3B (Liver Cancer) | 12.58 µM | mdpi.com |

| Thiazole-Thiophene (4b) | MCF-7 (Breast Cancer) | Promising Activity | nih.govnih.gov |

| Thiazole-Thiophene (13a) | MCF-7 (Breast Cancer) | Promising Activity | nih.govnih.gov |

| Tetrahydrobenzo[b]thiophene (3b) | LoVo, HCT-116 (Colorectal) | Promising Candidate | acs.org |

The this compound scaffold is also a key component in the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govnih.gov

Antibacterial Activity

Benzo[b]thiophene acylhydrazones have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.govmdpi.com One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and two clinically isolated resistant strains. mdpi.com Other studies have identified novel thiophene derivatives with bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov For instance, certain derivatives exhibited MIC₅₀ values between 16 and 32 mg/L for colistin-resistant A. baumannii. frontiersin.org Research has also shown that some synthesized thiophene derivatives were more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov

Antifungal Activity

This compound derivatives have shown significant promise as antifungal agents. nih.gov A study evaluating di(hetero)arylamine derivatives of the benzo[b]thiophene system found broad-spectrum activity against clinically relevant Candida, Aspergillus, and dermatophyte species. nih.gov One of the most active compounds demonstrated particularly low MICs for dermatophytes. nih.gov Another study focused on a thiophene derivative, 5CN05, which showed good activity against Cryptococcus neoformans (MIC = 17 μg/mL). researchgate.netnih.gov When incorporated into a microemulsion, its activity against C. neoformans was significantly enhanced, with an MIC value of 2.2 μg/mL. researchgate.netnih.gov

The table below summarizes the antimicrobial activity of selected this compound/thiophene derivatives.

| Compound/Derivative | Microorganism | Activity (MIC/MIC₅₀) | Reference |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 µg/mL | mdpi.com |

| Thiophene derivative 4 | Acinetobacter baumannii (Col-R) | 16-32 mg/L (MIC₅₀) | frontiersin.org |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |

| 5CN05 | Cryptococcus neoformans | 17 µg/mL | researchgate.netnih.gov |

| 5CN05 in microemulsion | Cryptococcus neoformans | 2.2 µg/mL | nih.gov |

| Di(hetero)arylamine derivative | Dermatophytes | Low MICs | nih.gov |

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, often targeting key mediators of the inflammatory response. nih.gov Research has shown that certain thiophene derivatives can act as potent inhibitors of TNF-α, a critical cytokine in inflammation. nih.gov A study of novel thiophen-2-ylmethylene-based derivatives found that compounds 6 and 11a displayed a remarkable inhibitory effect on the production of TNF-α, greater than that of the standard drug celecoxib. nih.gov

Other research has focused on the synthesis of tetrasubstituted thiophene derivatives as potential inhibitors of the COX-2 enzyme, another important target in anti-inflammatory drug design. researchgate.net A series of these compounds showed mild to moderate anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds showing significant protection. researchgate.net The anti-inflammatory potential of 2-thiophenecarbonitrile (B31525) has also been demonstrated through its ability to inhibit protein denaturation, a well-documented cause of inflammation.

Target-Specific Biological Activities

Neuroprotective and Neurological Effects

This compound derivatives, also known as benzothiophenes, have emerged as a significant class of compounds in medicinal chemistry due to their diverse pharmacological activities, including neuroprotective effects. ijpsjournal.com The structural versatility of the benzothiophene (B83047) scaffold allows for the development of compounds that can interact with various biological targets within the central nervous system. ijpsjournal.com Research has highlighted their potential in addressing the multifactorial nature of neurodegenerative diseases. nih.govmdpi.com

Bioactive compounds derived from natural products have demonstrated neuroprotective properties through mechanisms such as antioxidant and anti-inflammatory effects. nih.gov They can modulate key signaling pathways crucial for neuronal survival, reduce the pathology associated with amyloid-beta and tau proteins, and enhance cholinergic neurotransmission by inhibiting acetylcholinesterase. nih.gov Thiamine (vitamin B1) and its more bioavailable precursors, for instance, are essential for brain function and have shown beneficial effects in models of neurodegeneration. nih.gov These precursors exhibit antioxidant and anti-inflammatory properties that contribute to their neuroprotective capacity. nih.gov While not direct this compound derivatives, the principles of their action, targeting oxidative stress and neuroinflammation, are relevant to the mechanisms proposed for synthetic neuroprotective agents. nih.govnih.gov

Studies on specific this compound derivatives have begun to elucidate their potential in this area. For example, certain compounds have been investigated for their ability to mitigate neuronal damage and improve cognitive function in various experimental models. The exploration of these derivatives is part of a broader effort to find new therapeutic strategies for complex neurological disorders. ijpsjournal.com

Enzyme Inhibition (e.g., Cholinesterase, Monoamine Oxidase, Kinesin Spindle Protein, BACE1)

This compound derivatives have been the subject of extensive research as inhibitors of various enzymes implicated in the pathogenesis of several diseases. Their ability to interact with the active sites of these enzymes makes them attractive candidates for drug development.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are cornerstone therapies for the symptomatic treatment of Alzheimer's disease. mdpi.com Several studies have reported the synthesis and evaluation of benzothiazolone derivatives, structurally related to this compound, as potent cholinesterase inhibitors. mdpi.com For instance, a series of thirteen benzothiazolone derivatives were found to inhibit ChEs more effectively than monoamine oxidases, with a notable preference for BChE over AChE. mdpi.com The interaction of these inhibitors with key amino acid residues in the enzyme's active site, such as Trp82 and Ser287 in BChE, has been elucidated through molecular docking studies. mdpi.com

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. nih.gov Piperazine-containing chalcone (B49325) derivatives have been investigated for their inhibitory activities against MAOs. nih.gov Certain compounds demonstrated remarkable and selective inhibition of MAO-B, with kinetic studies revealing a reversible and competitive mode of inhibition. nih.gov

Beta-Secretase (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. nih.gov The development of BACE1 inhibitors is a major focus of research for disease-modifying therapies. Chalcone derivatives have shown promise in inhibiting BACE1 activity. nih.gov Molecular docking studies have helped to understand the interactions between these inhibitors and the active site residues of the BACE1 enzyme, such as Asp93 and Thr293. nih.gov

The following table summarizes the inhibitory activities of selected this compound and related derivatives against various enzymes.

| Compound Class | Target Enzyme | Key Findings |

| Benzothiazolone derivatives | Butyrylcholinesterase (BChE) | Compound M13 showed potent inhibition with an IC50 value of 1.21 μM. mdpi.com |

| Piperazine-containing chalcones | Monoamine Oxidase B (MAO-B) | Compounds PC10 and PC11 were potent, reversible, and competitive inhibitors with Ki values of 0.63 ± 0.13 and 0.53 ± 0.068 μM, respectively. nih.gov |

| N-substituted-4-phenothiazine-chalcones | Beta-Secretase (BACE-1) | Compounds AC4 and AC12 were the most active, interacting with key residues Asp93, Phe169, and Thr293. nih.gov |

Antidiabetic Agents

This compound and its derivatives have been identified as promising scaffolds for the development of novel antidiabetic agents. ijpsjournal.com The global increase in type 2 diabetes mellitus has spurred research into new therapeutic approaches that can improve glucose metabolism and insulin (B600854) sensitivity. tandfonline.com

One of the key mechanisms through which this compound derivatives exert their antidiabetic effects is the inhibition of α-amylase, a crucial enzyme in carbohydrate digestion. researchgate.net By inhibiting this enzyme, the breakdown of complex carbohydrates into simple sugars is slowed, leading to a reduction in postprandial hyperglycemia. nih.gov A study on novel benzothiophene derivatives demonstrated their potential as α-amylase inhibitors, with some compounds showing lower IC50 values than the standard drug acarbose (B1664774). nih.gov

Another important target for antidiabetic drugs is the peroxisome proliferator-activated receptor γ (PPARγ). tandfonline.com Thiazolidinediones are a class of drugs that act as high-affinity ligands for PPARγ, improving insulin sensitivity. tandfonline.com Research has shown that certain substituted thiophene and benzothiophene derivatives can transactivate PPARγ. tandfonline.com In vivo studies in diabetic mice revealed that these compounds significantly decreased blood glucose levels, improved glucose tolerance, and lowered serum insulin levels. tandfonline.com

The following table presents data on the antidiabetic activity of selected this compound derivatives.

| Compound/Derivative | Target | In Vitro/In Vivo Model | Key Results |

| Benzothiophene derivative 4 | α-amylase | In vitro | IC50 value of 0.032 µM, lower than acarbose (0.09 µM). nih.gov |

| 2-(β-carbonyl/sulfonyl) butyryl-thiophene compound 15 | PPARγ | KK/Ay diabetic mice | Significantly decreased blood glucose levels to < 10 mmol/L. tandfonline.com |

| Thiazolidinedione derivative 6 | α-amylase | In vitro | Highest potency against α-amylase compared to other tested derivatives. nih.gov |

| Thiazolidinedione derivative 6 | Alloxan-induced diabetic rats | In vivo | Reduction in blood glucose level by 69.55%. nih.gov |

Anticonvulsant Agents

The search for new and more effective antiepileptic drugs (AEDs) is an ongoing effort in medicinal chemistry, and this compound derivatives have emerged as a promising class of compounds with anticonvulsant properties. ijpsjournal.comnih.gov The structural features of the thiophene ring are present in some existing AEDs, such as tiagabine, where it is crucial for blood-brain barrier penetration and activity. nih.gov

Research has focused on hybrid molecules that combine the this compound moiety with other pharmacophores known for their anticonvulsant effects, such as the pyrrolidine-2,5-dione ring found in ethosuximide. nih.govmdpi.com A series of new hybrid compounds incorporating these two rings demonstrated significant anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES) and the 6 Hz seizure tests. nih.gov

The mechanism of action for many of these derivatives appears to involve the modulation of neuronal ion channels. mdpi.com In vitro studies have shown that some of the most active compounds act as moderate but balanced inhibitors of voltage-sensitive sodium and L-type calcium channels. nih.govmdpi.com This dual-action mechanism is a desirable feature for broad-spectrum anticonvulsant activity.

The table below summarizes the anticonvulsant activity of representative this compound derivatives.

| Compound | Seizure Model | ED50 (mg/kg) | Reference Drug (ED50 mg/kg) | Proposed Mechanism of Action |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | MES test | 62.14 | Valproic acid (252.7) | Inhibition of voltage-sensitive sodium and L-type calcium channels. nih.gov |

| Compound 4 | 6 Hz test | 75.59 | Valproic acid (130.6) | Inhibition of voltage-sensitive sodium and L-type calcium channels. nih.gov |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (33) | MES test | 27.4 | - | Interaction with neuronal voltage-sensitive sodium channel (site 2). mdpi.com |

| Compound 33 | 6 Hz (32 mA) test | 30.8 | - | Interaction with neuronal voltage-sensitive sodium channel (site 2). mdpi.com |

Antileishmanial Agents

Leishmaniasis is a parasitic disease for which current treatments have significant limitations, including toxicity and drug resistance, necessitating the search for new therapeutic agents. mdpi.comnih.gov this compound and its derivatives, particularly 2-aminothiophenes, have shown considerable promise as a source of novel antileishmanial compounds. nih.govmdpi.com

Studies have demonstrated that these compounds are effective against different species of Leishmania, including L. amazonensis, L. braziliensis, L. major, and L. infantum. nih.govnih.gov The activity of these derivatives has been evaluated against both the promastigote and amastigote stages of the parasite. nih.govresearchgate.net

The mechanism of action of these compounds is thought to involve the disruption of the parasite's cell membrane integrity, leading to morphological changes and cell death. nih.gov Structure-activity relationship studies have been conducted to optimize the antileishmanial activity of 2-aminothiophene derivatives by modifying substituents at various positions of the thiophene ring. mdpi.com These studies have highlighted the importance of specific chemical groups in modulating the compound's potency and selectivity. mdpi.com

The following table presents the antileishmanial activity of selected this compound derivatives.

| Compound | Leishmania Species | Parasite Stage | IC50 (µM) |

| 5-methyl-2,2':5',2"-terthiophene | L. amazonensis | Promastigote | 7.7 µg/mL |

| 5-methyl-2,2':5',2"-terthiophene | L. amazonensis | Amastigote | 19.0 µg/mL |

| 2-amino-thiophenic derivative SB-200 | L. braziliensis | Promastigote | 4.25 |

| 2-amino-thiophenic derivative SB-200 | L. major | Promastigote | 4.65 |

| 2-amino-thiophenic derivative SB-200 | L. infantum | Promastigote | 3.96 |

| 2-amino-thiophenic derivative SB-200 | L. infantum | Amastigote | 2.85 |

| 2-aminothiophene derivative 19 | L. amazonensis | Promastigote | 2.16 |

| 2-aminothiophene derivative 19 | L. amazonensis | Amastigote | 0.9 |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. nih.gov this compound and its derivatives have been investigated for their antioxidant properties, acting as free radical scavengers. ijpsjournal.comnih.gov

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com The chemical structure of the this compound nucleus and the nature of its substituents play a crucial role in determining its antioxidant capacity. nih.gov For example, the presence of electron-donating groups can enhance the hydrogen-donating ability of the molecule, thereby increasing its antioxidant activity. nih.gov

Various in vitro assays, such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) method, have been used to evaluate the antioxidant potential of this compound derivatives. mdpi.com Studies have shown that certain tetrahydrobenzo[b]thiophene derivatives exhibit significant antioxidant potency, comparable to that of standard antioxidants like ascorbic acid. nih.govresearchgate.net

The table below provides a summary of the antioxidant activity of some this compound derivatives.

| Compound/Derivative | Antioxidant Assay | Key Findings |

| Thiophene aminocarbonitrile derivatives | DPPH and ORAC | Antiradical capacity significantly exceeds that of traditional antioxidants like Trolox and BHT. mdpi.com |

| Tetrahydrobenzo[b]thiophene derivative 1 | Phosphomolybdenum method | Demonstrated significant antioxidant potency comparable to ascorbic acid. nih.govresearchgate.net |

| Tetrahydrobenzo[b]thiophene derivative 16 | Phosphomolybdenum method | Showed significant antioxidant potency comparable to ascorbic acid. nih.govresearchgate.net |

| Tetrahydrobenzo[b]thiophene derivative 17 | Phosphomolybdenum method | Exhibited significant antioxidant potency comparable to ascorbic acid. nih.govresearchgate.net |

| Thiazolidinedione derivative 6 | Radical scavenging assay | Highest radical scavenging ability compared to other tested members. nih.gov |

Pharmacokinetic and Pharmacodynamic Modeling (e.g., ADMET)

In the process of drug discovery and development, the evaluation of a compound's pharmacokinetic and pharmacodynamic properties is crucial. mdpi.com In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become indispensable tools for identifying promising drug candidates early in the development pipeline. mdpi.comresearchgate.net

For this compound derivatives, computational modeling has been employed to predict their drug-like properties and pharmacokinetic profiles. nih.govnih.gov These studies often involve the use of online web servers and specialized software to calculate various physicochemical parameters and predict ADMET properties. researchgate.netnih.gov Parameters such as adherence to Lipinski's rule of five, which predicts oral bioavailability, are commonly assessed. mdpi.comnih.gov

In silico ADMET predictions for various series of this compound and related heterocyclic derivatives have suggested that many of these compounds possess favorable pharmacokinetic profiles. nih.govresearchgate.net For instance, studies have indicated that certain derivatives are likely to have good gastrointestinal absorption and the ability to permeate the blood-brain barrier. mdpi.comresearchgate.net Furthermore, predictions regarding potential toxicity, such as inhibition of cytochrome P450 enzymes or cardiotoxicity, are also performed to flag potential liabilities. researchgate.net

The following table summarizes the predicted ADMET properties for a class of this compound derivatives.

| Compound Class | ADMET Property | Prediction |

| Novel benzothiophenes | Oral Bioavailability | Predicted to be orally bioavailable. nih.gov |

| Arylpiperazine derivatives | Gastrointestinal Absorption | Highly absorbed by the gastrointestinal system. researchgate.net |

| Arylpiperazine derivatives | Brain Permeability | Could permeate into the brain. researchgate.net |

| Arylpiperazine derivatives | Cytochrome P450 Inhibition | Inhibitors of CYP2C19 and CYP2D6. researchgate.net |

| Bicyclo((aryl)methyl)benzamide derivatives | Human Intestinal Absorption | Good absorption (higher than 70%). mdpi.com |

| Bicyclo((aryl)methyl)benzamide derivatives | Central Nervous System Penetration | High probability to penetrate the CNS. mdpi.com |

Materials Science and Organic Electronics

This compound, also known as benzothiophene, and its derivatives are foundational components in the advancement of materials science and organic electronics. The inherent characteristics of the this compound ring system, particularly its electron-rich nature and rigid, planar structure, facilitate efficient π-conjugation. This conjugation is crucial for electron delocalization, which underpins the charge transport and photo-responsive properties essential for electronic and optoelectronic devices. Researchers can meticulously tune the electronic energy levels, solubility, morphology, and stability of this compound-based materials by strategically modifying their molecular structure with various functional groups. This chemical adaptability makes them highly versatile for a broad spectrum of applications, from renewable energy to advanced electronic displays.

Organic Semiconductors and Conducting Polymers

This compound derivatives are integral to the development of organic semiconductors, which form the active components in a variety of organic electronic devices. The sulfur atom in the thiophene ring contributes to strong intermolecular interactions, which can lead to ordered molecular packing in the solid state—a key factor for efficient charge transport. Thiophene-based compounds have become increasingly important in materials science due to their functional properties, chemical robustness, and versatility.

Polymers incorporating this compound units have been synthesized to create conducting polymers. These materials combine the electrical properties of semiconductors with the processability and mechanical flexibility of plastics. For instance, polythiophene and its derivatives are among the most studied classes of conducting polymers. The electronic properties of these polymers can be modulated by chemical doping or by altering the polymer backbone and side chains, making them suitable for applications like thin-film transistors. Fused thiophene structures are particularly noted for enhancing air stability in organic semiconductors. mdpi.com Small-molecule organic semiconductors based on structures like oligothiophene have demonstrated impressive electrical performance and stability. mdpi.com

Research into thienoacenes and other fused-thiophene systems has yielded materials with high charge carrier mobilities. For example, sodium thieno[3,2-b]thiophene-2,5-dicarboxylate (STTDC) has been designed as a high-performance organic electrode material, demonstrating the potential of thiophene derivatives in energy storage applications. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (OFETs)